Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate
Overview
Description
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate, or tert-butyl diazabicyclononane-9-carboxylate (TBDCN-9-COOH), is an organic compound composed of a tert-butyl group, a diazabicyclononane ring, and a carboxylic acid group. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. TBDCN-9-COOH has been used in a variety of scientific research applications, including as a catalyst in organic synthesis and as a reagent in the synthesis of various pharmaceuticals.
Scientific Research Applications
Enantioselective Oxidation of Secondary Alcohols
A study by Breuning et al. (2009) developed a flexible route to enantiomerically pure bi- and tricyclic 9-oxabispidines using tert-butyl esters. These compounds were used as chiral ligands in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, demonstrating good to excellent selectivity factors, indicating potential applications in asymmetric synthesis (Breuning et al., 2009).
Formation of 1,3-Diazaadamantane Derivatives
Kuznetsov et al. (2014) reported on the synthesis of new compounds containing two 1,3-diazaadamantane moieties, derived from 3,7-di(tert-butyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one. These compounds showcase potential applications in the development of novel organic structures (Kuznetsov et al., 2014).
Synthesis of Nitrogen Heterocyclic Amidines
Research by Song Guo-qian (2013) focused on synthesizing a series of amidine photobase generators using 1,5-diazabicyclo[4,3,0]nonane, demonstrating the potential of these compounds in photobase generation. The study investigated their structure-activity relationship, thermal stability, and photo-sensitivity, highlighting their relevance in photochemistry (Song Guo-qian, 2013).
Conformational Studies and Peptide Mimetics
Mandal et al. (2005) described an efficient synthesis of azabicycloalkane amino acids, demonstrating their utility as rigid dipeptide mimetics for peptide-based drug discovery. This research underscores the importance of such compounds in the development of constrained peptidomimetics (Mandal et al., 2005).
Molecular Structure Analysis
Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, and analyzed its molecular structure using X-ray diffraction. This study highlights the compound's potential for structural and conformational analysis (Moriguchi et al., 2014).
properties
IUPAC Name |
tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLGOGRHBJIRNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
CAS RN |
941295-31-4 | |
Record name | tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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